4-Chloro-2-cyclopropyl-6-(5-methylfuran-2-yl)pyrimidine-5-carbonitrile
Description
4-Chloro-2-cyclopropyl-6-(5-methylfuran-2-yl)pyrimidine-5-carbonitrile is a heterocyclic organic compound that features a pyrimidine ring substituted with a chloro group, a cyclopropyl group, a methylfuran group, and a carbonitrile group
Properties
Molecular Formula |
C13H10ClN3O |
|---|---|
Molecular Weight |
259.69 g/mol |
IUPAC Name |
4-chloro-2-cyclopropyl-6-(5-methylfuran-2-yl)pyrimidine-5-carbonitrile |
InChI |
InChI=1S/C13H10ClN3O/c1-7-2-5-10(18-7)11-9(6-15)12(14)17-13(16-11)8-3-4-8/h2,5,8H,3-4H2,1H3 |
InChI Key |
LQQFWADLHHUJDX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(O1)C2=C(C(=NC(=N2)C3CC3)Cl)C#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-cyclopropyl-6-(5-methylfuran-2-yl)pyrimidine-5-carbonitrile typically involves multi-step organic reactions One common method includes the cyclization of appropriate precursors under controlled conditions
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-cyclopropyl-6-(5-methylfuran-2-yl)pyrimidine-5-carbonitrile can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles under suitable conditions.
Oxidation and Reduction: The furan ring can be subjected to oxidation or reduction reactions to modify its electronic properties.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chloro group.
Scientific Research Applications
4-Chloro-2-cyclopropyl-6-(5-methylfuran-2-yl)pyrimidine-5-carbonitrile has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Materials Science: It can be utilized in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-Chloro-2-cyclopropyl-6-(5-methylfuran-2-yl)pyrimidine-5-carbonitrile involves its interaction with specific molecular targets. The pyrimidine ring can interact with enzymes or receptors, modulating their activity. The presence of the chloro, cyclopropyl, and methylfuran groups can influence the compound’s binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-2-cyclopropyl-6-(2-methyl-1H-imidazol-1-yl)pyrimidine
- 4-Chloro-2-cyclopropyl-6-(4-methyl-1H-imidazol-1-yl)pyrimidine
- 2-Chloro-4-isopropyl-6-(2-methyl-1H-imidazol-1-yl)pyrimidine
Uniqueness
4-Chloro-2-cyclopropyl-6-(5-methylfuran-2-yl)pyrimidine-5-carbonitrile is unique due to the presence of the methylfuran group, which can impart distinct electronic and steric properties compared to similar compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
